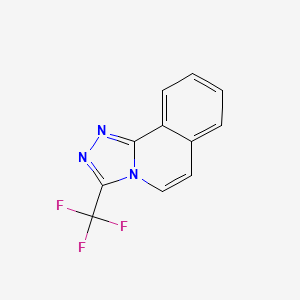

3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline

描述

属性

IUPAC Name |

3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)10-16-15-9-8-4-2-1-3-7(8)5-6-17(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCLTMGHQTUHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NN=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181510 | |

| Record name | Abbott 40060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27022-50-0 | |

| Record name | Abbott 40060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027022500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abbott 40060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(3,4-A)ISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABBOTT-40060 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6VMJ9R7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of various organic molecules. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.

- Molecular Formula : C11H6F3N3

- CAS Number : 27022-50-0

- Structural Characteristics : The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A derivative of this compound was tested against human promyelocytic leukemia (HL-60) cells and demonstrated an IC50 value of approximately 19.70 μM. This value is comparable to established anticancer agents like etoposide .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported:

- Effectiveness Against Bacteria : Compounds featuring the triazoloisoquinoline framework were effective against Gram-positive bacteria such as Bacillus subtilis. The mechanism is believed to involve DNA intercalation, which disrupts bacterial replication .

The trifluoromethyl group enhances the ability of the compound to form hydrogen bonds and hydrophobic interactions with target biomolecules:

- DNA Intercalation : The structure allows for intercalation between DNA base pairs, leading to inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription. This mechanism contributes to its anticancer and antimicrobial activities .

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs):

- Three-Component Reaction (3CR) : A notable method involves the reaction of isoquinoline derivatives with trifluoromethylated reagents under mild conditions. This method has been reported to yield high purity and good yields in a short reaction time .

Data Table: Biological Activity Summary

科学研究应用

Cardiovascular Agents

Research indicates that derivatives of 3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline exhibit promising cardiovascular effects. Specifically, compounds within this class have been identified as effective coronary dilators. In studies involving anesthetized dogs, administration of these compounds resulted in decreased arterial blood pressure and increased coronary flow, suggesting their potential use in treating cardiovascular diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazoloisoquinoline derivatives. For instance, compounds synthesized with trifluoromethyl groups have shown significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group enhances the activity of these compounds, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Certain derivatives of this compound have demonstrated anti-inflammatory properties. Research has indicated that specific triazoloisoquinoline derivatives possess antisecretory activity and can be used as anti-inflammatory agents. This suggests their applicability in managing inflammatory conditions .

Anticancer Potential

The anticancer activity of this compound has also been explored. Compounds derived from this scaffold have been tested against various cancer cell lines and exhibited significant cytotoxic effects. The National Cancer Institute has evaluated these compounds for their potential in cancer therapy, showing promise in inhibiting tumor growth .

Case Study 1: Cardiovascular Effects

A study demonstrated that a specific derivative of this compound effectively reduced blood pressure in canine models while improving coronary blood flow. This highlights its potential as a therapeutic agent for managing hypertension .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening study, various derivatives were tested against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as new antituberculosis agents .

Case Study 3: Anticancer Activity

Another investigation assessed the anticancer properties of synthesized triazoloisoquinolines against human tumor cell lines. The findings revealed that some compounds had GI50 values indicating effective inhibition of cell growth, warranting further development as anticancer drugs .

化学反应分析

Reaction Mechanisms

The mechanisms underlying these reactions typically involve:

-

Nucleophilic Substitution : The trifluoromethyl group can influence the reactivity of the nitrogen atoms in the triazole ring during nucleophilic attack. This can lead to various substitution products depending on the conditions employed (e.g., solvent choice and temperature) .

-

Acid-Catalyzed Transformations : The presence of acids can switch reaction pathways from forming triazoles to isoxazoles by altering the selectivity of nucleophilic attacks on intermediates .

Reaction Conditions and Yields

The reactions involving 3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline generally yield high percentages of desired products under optimized conditions. For example:

-

A typical reaction using sodium azide with trifluoroacetyl derivatives showed yields exceeding 70% when performed in polar solvents like methanol or ethanol .

-

The use of catalytic amounts of acids such as formic acid during cyclization reactions has been reported to enhance yields further by promoting reaction kinetics .

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. Compounds synthesized through aza-Wittig reactions have shown minimum inhibitory concentrations (MICs) ranging from 0.8 to 12.5 µg/mL against various fungal strains .

Antibacterial Activity

Other studies have demonstrated that related triazole compounds possess antibacterial properties. The incorporation of different substituents on the isoquinoline scaffold has been linked to enhanced activity against bacterial pathogens .

Data Tables

相似化合物的比较

Structural and Electronic Properties

Table 1: Substituent Effects on Key Properties

*LogP values estimated based on substituent contributions.

Key Observations :

- The trifluoromethyl group’s strong electron-withdrawing effect and high lipophilicity distinguish it from chloro or methoxy substituents. This could enhance membrane permeability compared to polar groups like -OH or -OCH₃ .

Comparison :

- The 3-acetyl derivatives are synthesized efficiently using eco-friendly chitosan catalysts under microwave irradiation, achieving moderate yields .

- Chloro and alkoxy substituents are introduced via straightforward condensation or alkylation, whereas chalcone derivatives involve multi-step cycloadditions .

Pharmacological Activities

Key Trends :

- Acetyl derivatives exhibit broad-spectrum antibacterial activity, likely due to membrane disruption or enzyme inhibition .

- Chloro- and fluorinated chalcone derivatives show promising anticancer effects via oxidative stress and apoptosis induction, with fluorinated analogs being more potent than chloro .

- Alkoxy-substituted compounds demonstrate anticonvulsant activity, suggesting that electron-donating groups may modulate CNS target engagement .

- Hypothetical CF₃ analog : The trifluoromethyl group’s metabolic stability and enhanced lipophilicity could improve pharmacokinetics in antibacterial or anticancer applications, though direct evidence is lacking.

Physicochemical and Crystallographic Data

- Chloro derivatives: reports a density of 1.36 g/cm³ for 3-(4-chlorophenyl) variants, with planar triazolo-isoquinoline cores .

- Furyl derivatives : Crystallographic data () confirm near-planar geometry (RMS deviation: 0.018 Å), critical for π-π stacking in biological targets .

- Trifluoromethyl analog : The -CF₃ group’s bulkiness may distort planarity slightly, reducing stacking interactions but improving solubility via hydrophobic effects.

准备方法

Reaction Mechanism and Procedure

The most direct route involves cyclizing 1-hydrazinoisoquinoline (I ) with trifluoroacetic acid (CFCOOH) under dehydrating conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of CFCOOH, followed by intramolecular cyclization and elimination of water (Figure 1).

-

I (1.0 equiv) and CFCOOH (3.0 equiv) are refluxed in xylenes at 150°C under argon for 16 hours.

-

The mixture is cooled, basified with NaOH (1 M), and extracted with dichloromethane.

-

The crude product is purified via column chromatography (5% MeOH/CHCl) to yield the target compound (55–65% yield).

Key Modifications :

-

Dehydrating Agents : Adding PClO (0.5 equiv) accelerates cyclization, improving yields to 70–75%.

-

Solvent Optimization : Refluxing in CFCOOH alone (neat conditions) at 120°C for 8 hours achieves comparable yields without xylenes.

1,3-Dipolar Cycloaddition of Azomethine Imines

Azomethine Imine Precursor Synthesis

Azomethine imines (II ) are generated from 2-(2-bromoethyl)benzaldehyde derivatives and benzoyl hydrazine. These intermediates undergo [3+2] cycloaddition with trifluoromethyl-containing dipolarophiles.

Cycloaddition with CF3_33CN

A 2024 method utilizes in situ-generated CFCN for cycloaddition with II (Scheme 1):

-

II (1.0 equiv) and CFCN (2.0 equiv) are stirred in toluene at 110°C for 3 hours.

-

The reaction is quenched with NaSO, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc = 4:1).

-

Yields range from 60–85%, depending on substituents.

Advantages :

-

Broad functional group tolerance (e.g., halides, ethers).

Comparative Analysis of Methods

Structural Characterization and Validation

Spectroscopic Data

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-(trifluoromethyl)-1,2,4-triazolo[3,4-a]isoquinoline derivatives?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation of 3-acetyl-1-aryltetrahydrotriazoloisoquinoline precursors with fluorinated aldehydes under basic catalysis (e.g., 20% KOH). This approach forms chalcone derivatives with fluorinated substituents, confirmed via spectral analysis (¹H/¹³C NMR, IR) .

- Alternative routes : Copper-mediated intramolecular cyclization of (2-bromophenyl)pyrrolyl-1,2,4-triazoles yields fused triazoloisoquinoline frameworks, with careful control of reaction conditions to avoid triazole ring cleavage .

Q. How is the structural conformation of triazoloisoquinoline derivatives validated?

- X-ray crystallography : Single-crystal X-ray diffraction confirms planarity of the triazoloisoquinoline core (r.m.s. deviation <0.02 Å) and dihedral angles of substituents (e.g., furan/benzene rings twisted ~60° relative to the core). Intramolecular π–π interactions (centroid distances ~3.5–3.9 Å) stabilize the molecular structure .

- Spectroscopic validation : NMR and IR data corroborate substituent positions, particularly the trifluoromethyl group’s electronic effects on aromatic proton shifts .

Q. What preliminary biological assays are used to evaluate triazoloisoquinoline derivatives?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF7 breast cancer) at concentrations ranging 1–100 µM. Compounds with IC₅₀ <10 µM are prioritized for mechanistic studies .

- Antibacterial testing : Agar diffusion assays (e.g., against S. aureus and E. coli) at 50–200 µg/mL, with zone-of-inhibition measurements compared to standard antibiotics .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity?

- Mechanistic insights : The electron-withdrawing trifluoromethyl group enhances cellular uptake and stabilizes interactions with target enzymes (e.g., topoisomerase II) via hydrophobic and dipole interactions. Molecular docking studies (e.g., AutoDock Vina) show binding affinity improvements of ~20% compared to non-fluorinated analogs .

- SAR trends : Substitution at the isoquinoline C3 position with trifluoromethyl improves apoptosis induction (e.g., caspase-3 activation by 2.5-fold) compared to halogen or methyl groups .

Q. What experimental approaches resolve contradictions in cytotoxicity data across studies?

- Control standardization : Use of synchronized cell lines (e.g., G1-phase MCF7 cells) and uniform assay conditions (e.g., 24-hour exposure, 10% FBS media) to minimize variability .

- Pathway-specific assays : Flow cytometry (cell cycle arrest at G2/M phase) and Western blotting (p53, Bcl-2 expression) differentiate genotoxic vs. metabolic cytotoxicity mechanisms .

Q. How are computational models applied to predict triazoloisoquinoline reactivity and stability?

- DFT studies : B3LYP/6-31G+(d,p) calculations predict reaction pathways (e.g., triazole ring cleavage energy barriers ~25 kcal/mol) and intermediate stability during copper-mediated cyclization .

- Molecular dynamics : Simulations (AMBER force field) model π–π stacking interactions in crystal packing, correlating with experimental X-ray data (R-factor <0.05) .

Q. What strategies optimize yield in annulative coupling reactions for triazoloisoquinoline synthesis?

- Room-temperature protocols : Base-promoted [2+3] annulation of tetrahydroisoquinolines with aryliodonio diazo compounds achieves 70–85% yield under air, avoiding inert atmospheres .

- Catalyst screening : CuI/1,10-phenanthroline systems enhance regioselectivity (>90% [3,4-a] isomer) in radical cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。